The synthesis of Boceprevir Metabolite M4-d9 Methyl Ester typically involves the esterification of the carboxylic acid group present in the Boceprevir metabolite with methanol in the presence of a catalyst. This process incorporates deuterium atoms into the molecular structure through isotopic labeling techniques.
Synthetic Route:
Industrial production methods are optimized for high yield and purity, ensuring compliance with stringent quality standards necessary for scientific research .
The molecular structure of Boceprevir Metabolite M4-d9 Methyl Ester can be represented by its InChI key, which is BOAWSIPWPIUQLQ-XEEUUKSTSA-N. The compound features a complex bicyclic structure that includes multiple functional groups essential for its biological activity.
Key Structural Data:
C([2H])([2H])C(NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C)(C([2H])([2H])[2H])C([2H])([2H])[2H]
InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3
.Boceprevir Metabolite M4-d9 Methyl Ester can undergo various chemical reactions:
Types of Reactions:
Major Products:
The reactions yield various derivatives such as alcohols, oxides, and substituted esters .
Boceprevir Metabolite M4-d9 Methyl Ester acts primarily as a reference standard in metabolic studies rather than having direct therapeutic effects itself. Its mechanism of action involves providing insights into the metabolic pathways of Boceprevir and its interactions with biological systems. By tracing isotopically labeled compounds within these pathways, researchers can better understand the pharmacokinetics and dynamics of antiviral drugs targeting Hepatitis C virus .
Boceprevir Metabolite M4-d9 Methyl Ester exhibits specific physical and chemical properties that are crucial for its application in research:
Relevant Data:
Boceprevir Metabolite M4-d9 Methyl Ester finds extensive applications in various scientific domains:
Its unique isotopic labeling allows for detailed metabolic studies and precise tracking within biological systems, making it invaluable in research settings focused on drug metabolism .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2